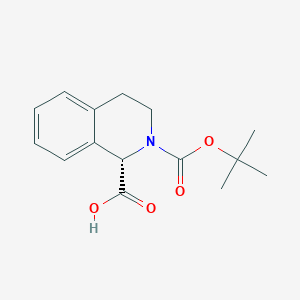

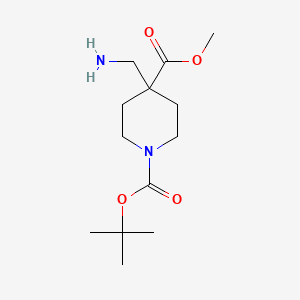

![molecular formula C6H3BrN4O2 B1294169 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 951884-20-1](/img/structure/B1294169.png)

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

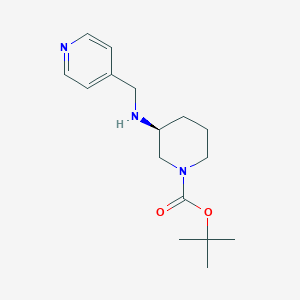

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to the triazolopyridine core. This structure is of interest due to its potential use as a versatile synthetic intermediate for various chemical transformations and its potential pharmacological properties.

Synthesis Analysis

The synthesis of related triazolopyridines has been reported using oxidative cyclization methods. For instance, 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, a compound with a similar structure, was synthesized using N-Chlorosuccinimide (NCS) as a chlorinating agent for hydrazones under mild conditions . This method could potentially be adapted for the synthesis of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine by introducing a nitro group at the appropriate position in the reaction sequence.

Molecular Structure Analysis

The molecular structure of triazolopyridines can be determined using various spectroscopic techniques and X-ray diffraction. For example, the compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was characterized by 1H NMR, 13C NMR, FTIR, MS, and its crystal structure was determined by X-ray diffraction, crystallizing in the monoclinic space group P 21/c . These techniques would be essential for confirming the structure of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine as well.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions due to the presence of reactive functional groups. For example, halogenated triazolopyridines can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure and the introduction of various substituents, which can be used to modulate the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines, such as solubility, melting point, and reactivity, are influenced by the substituents present on the core structure. The presence of a bromine atom and a nitro group in 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine would affect its properties compared to other triazolopyridines. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications in pharmaceuticals. Detailed analysis of these properties would require experimental data, which is not provided in the current dataset.

Wissenschaftliche Forschungsanwendungen

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

For example, triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

Safety And Hazards

The safety data sheet of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

6-bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJMXNWABONRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650042 |

Source

|

| Record name | 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

951884-20-1 |

Source

|

| Record name | 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

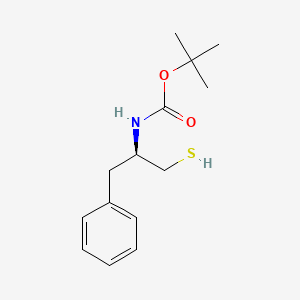

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

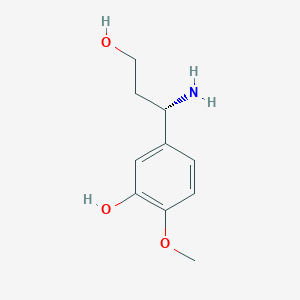

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

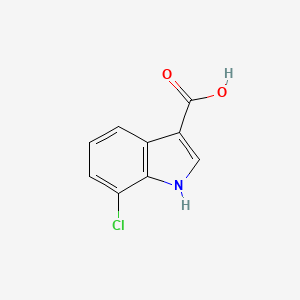

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)